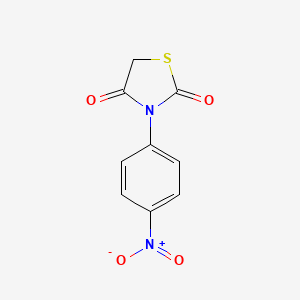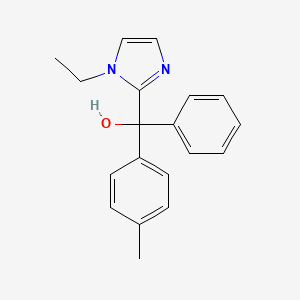
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring substituted with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione.
Oxidation: Sulfoxides or sulfones of the thiazolidine ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitrophenyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their anti-inflammatory and antimicrobial properties. The thiazolidine ring is a common motif in pharmaceuticals, and modifications of this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the interaction of the nitrophenyl group with biological targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazolidine ring can also interact with various molecular pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.
3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of a nitro group.
3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Features a methyl group in place of the nitro group.
Uniqueness
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly reactive in nucleophilic aromatic substitution reactions and useful in various synthetic applications.
属性
IUPAC Name |
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFMGQUKMSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)

![2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)


![2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4971896.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)


![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)



